molecular formula C14H20ClN3 B1387666 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride CAS No. 1177349-64-2

4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride

Cat. No. B1387666
M. Wt: 265.78 g/mol
InChI Key: VWLPMJJFLNIFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride, also known as 4-TBMPH, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of pyrazolone and has been used in various experiments in the areas of biochemistry, pharmacology, and physiology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride involves the reaction of 3-tert-butyl-5-methylphenylhydrazine with ethyl acetoacetate to form 4-(3-tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.

Starting Materials
3-tert-butyl-5-methylphenylhydrazine, ethyl acetoacetate, hydrochloric acid

Reaction
Step 1: Reaction of 3-tert-butyl-5-methylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 4-(3-tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine., Step 2: Isolation of the product by filtration and washing with a suitable solvent such as ethanol or diethyl ether., Step 3: Reaction of the product with hydrochloric acid to form the hydrochloride salt of 4-(3-tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine., Step 4: Isolation of the product by filtration and washing with a suitable solvent such as ethanol or diethyl ether.

Scientific Research Applications

4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride has been used in various scientific research experiments, including studies on the effects of drugs on the central nervous system, on the cardiovascular system, and on the immune system. It has also been used to study the effects of various hormones on the body, and to study the effects of various toxins on the body. Additionally, 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride has been used in the synthesis of various other pyrazolone derivatives.

Mechanism Of Action

The mechanism of action of 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride is not fully understood. However, it is believed to interact with various receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It has also been suggested that 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride may modulate the activity of certain enzymes, such as monoamine oxidase.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride are not fully understood. However, it is believed to have various effects on the body, including the modulation of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. It has also been suggested that 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride may have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride in lab experiments include its low cost and its ease of synthesis. Additionally, 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride is relatively stable and can be stored for long periods of time. The main limitation of using 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride in lab experiments is that its mechanism of action is not fully understood, and its effects on the body are not fully known.

Future Directions

The future directions for 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride research include further studies on its mechanism of action, its effects on various organs and systems in the body, and its potential therapeutic applications. Additionally, further studies could be conducted to investigate the potential of 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride as a drug delivery system, and to investigate the potential of 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research could be conducted to investigate the potential of 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride as a tool for drug discovery and development.

properties

IUPAC Name

4-(3-tert-butyl-5-methylphenyl)-1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c1-9-5-10(12-8-16-17-13(12)15)7-11(6-9)14(2,3)4;/h5-8H,1-4H3,(H3,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLPMJJFLNIFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C2=C(NN=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride

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